molecular formula C12H13NO3 B8283344 Ethyl 5-hydroxy-1-methyl-1H-indole-2-carboxylate

Ethyl 5-hydroxy-1-methyl-1H-indole-2-carboxylate

Cat. No. B8283344
M. Wt: 219.24 g/mol
InChI Key: OEJVBTJIEKANPF-UHFFFAOYSA-N
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Patent
US05424329

Procedure details

Prepared from ethyl 1-methyl-5-(phenylmethoxy)-1H-indole-2-carboxylate (Monge Vega A, et al., An. Ouim. 72:267) by catalytic hydrogenolysis in ethanol as described in Example 15. Recrystallization from ether gives the product in 80% yield; mp 140°-142° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([O:11]CC3C=CC=CC=3)=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C(O)C>[OH:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[C:3]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC(=CC=C12)OCC1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from ether
CUSTOM
Type
CUSTOM
Details
gives the product in 80% yield

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.